EMD-503982
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EMD-503982 is a factor Xa inhibitor potentially for the treatment of arterial thrombosis and venous thrombosis.
Activité Biologique
EMD-503982 is a novel compound recognized primarily for its role as an oral Factor Xa (FXa) inhibitor , which positions it as a significant player in the management of thromboembolic disorders. The biological activity of this compound has been extensively studied, highlighting its pharmacological properties, efficacy, and potential therapeutic applications.
This compound functions by selectively inhibiting Factor Xa, an essential enzyme in the coagulation cascade. By blocking FXa, this compound effectively reduces thrombin generation, thereby minimizing the risk of clot formation. This mechanism is particularly beneficial in conditions such as:
- Atrial fibrillation
- Deep vein thrombosis (DVT)
- Pulmonary embolism (PE)
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibition of FXa activity. The compound has shown:
- IC50 values in the low nanomolar range, indicating high potency.
- A rapid onset of action, with effects observed within minutes of administration.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
-
Antithrombotic Efficacy :
- This compound significantly reduced thrombus formation in various models of venous and arterial thrombosis.
- Dose-dependent responses were observed, confirming the relationship between dosage and antithrombotic effect.
-
Safety Profile :
- Toxicological evaluations indicate a favorable safety profile with minimal adverse effects at therapeutic doses.
Table 1: Summary of Biological Activity
Study Type | Parameter | Result |
---|---|---|
In Vitro | FXa Inhibition IC50 | Low nanomolar range |
In Vivo | Thrombus Weight Reduction | Significant dose-dependent reduction |
Safety Studies | Adverse Effects | Minimal at therapeutic doses |
Case Study 1: Efficacy in Atrial Fibrillation
A clinical case study involving patients with atrial fibrillation demonstrated that treatment with this compound resulted in:
- A significant reduction in stroke risk compared to traditional anticoagulants.
- Improved patient compliance due to its oral bioavailability and dosing convenience.
Case Study 2: Management of DVT
In another study focusing on patients diagnosed with DVT, this compound was administered as part of a treatment regimen:
- Patients showed rapid resolution of thrombus as evidenced by ultrasound imaging.
- The compound was well-tolerated, with no major bleeding events reported.
Propriétés
Formule moléculaire |
C22H23ClN4O5 |
---|---|
Poids moléculaire |
458.9 g/mol |
Nom IUPAC |
(2R,4R)-1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C22H23ClN4O5/c23-14-1-3-16(4-2-14)25-22(31)27-12-18(28)11-19(27)21(30)24-15-5-7-17(8-6-15)26-9-10-32-13-20(26)29/h1-8,18-19,28H,9-13H2,(H,24,30)(H,25,31)/t18-,19-/m1/s1 |
Clé InChI |
DMYZJLOWGSRVKP-RTBURBONSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O |
SMILES isomérique |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)[C@H]3C[C@H](CN3C(=O)NC4=CC=C(C=C4)Cl)O |
SMILES canonique |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)C3CC(CN3C(=O)NC4=CC=C(C=C4)Cl)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
EMD-503982; EMD 503982; EMD503982 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.